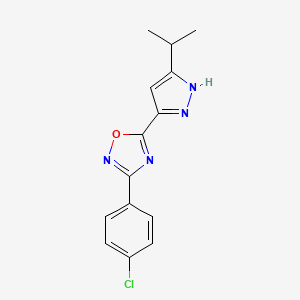
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, MS) among others .Applications De Recherche Scientifique
Pharmacological Significance of Benzothiazole Derivatives
Benzothiazoles, including compounds like N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been extensively studied for their pharmacological potential. These compounds are recognized for their broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Among the notable applications, 2-arylbenzothiazoles stand out as potential antitumor agents. The structural simplicity of benzothiazoles, coupled with their ease of synthesis, offers significant opportunities for developing chemical libraries aimed at discovering new therapeutic entities. Their ability to act as ligands for various biomolecules has garnered significant attention from medicinal chemists, particularly for cancer treatment (Kamal et al., 2015).
Benzothiazole Derivatives as Chemotherapeutics
Recent advancements have highlighted the structural modifications of benzothiazole scaffolds, showing promise as antitumor agents. The synthetic accessibility and promising biological profile of benzothiazole derivatives have fueled their development as potential chemotherapeutics. This includes the exploration of heterocyclic derivatives bearing the benzothiazole moiety, which have been subjected to in vitro and in vivo screenings to establish structure-activity relationships and understand their pharmacokinetics and mechanism of action. Despite promising results in tumor response, further characterization of their toxicity is required for clinical use (Ahmed et al., 2012).
Importance in Medicinal Chemistry
The benzothiazole ring is a cornerstone in many synthetic bioactive molecules, displaying a plethora of pharmacological activities such as antiviral, antimicrobial, and anticancer. Its inherent versatility and presence in various pharmacologically active compounds underline its importance in medicinal chemistry. The variations in biological activity are often attributed to substitutions on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, which play a pivotal role in modulating the molecule's pharmacological properties (Bhat & Belagali, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSDMAWXYKVLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

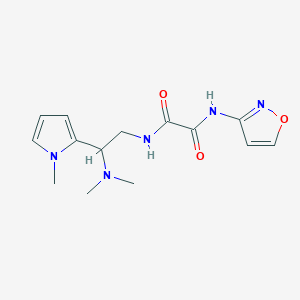
![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)


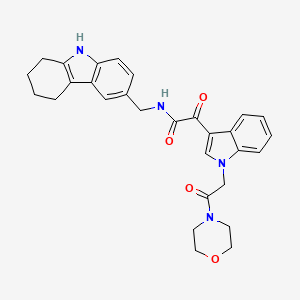
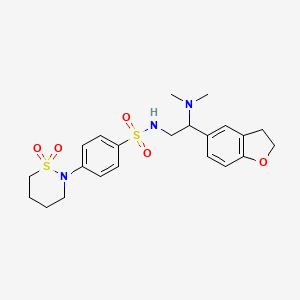
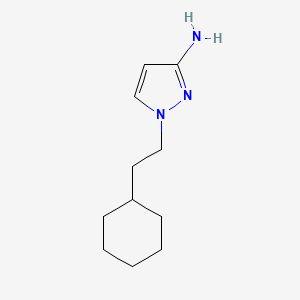

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)

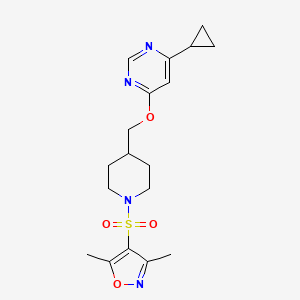
![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
